molecular formula C8H11Cl2N5 B3071766 {[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride CAS No. 1013430-70-0

{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride

Cat. No. B3071766
CAS RN: 1013430-70-0
M. Wt: 248.11
InChI Key: IIDPGBKVXSDMJW-UHFFFAOYSA-N
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Description

This compound is a derivative of 1H-1,2,4-triazole, which is a class of heterocyclic compounds . The 1,2,4-triazole core is a planar, aromatic ring system, which is often used in medicinal chemistry due to its ability to mimic the peptide bond. The pyridinyl group attached to the triazole ring is a common motif in medicinal chemistry, known for its ability to participate in various types of bonding interactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the 1,2,4-triazole and pyridine rings. These rings are aromatic and would contribute to the overall stability of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions. For example, 1,2,4-triazoles can react with electrophiles at the nitrogen atoms, and the pyridine ring can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

Based on the structure, this compound is likely to be a solid at room temperature. The presence of multiple nitrogen atoms could make it a potential hydrogen bond acceptor, which could influence its solubility properties .

Scientific Research Applications

Pharmacological Potentials

Triazole compounds show versatile biological activities due to their capability of binding in the biological system with a variety of enzymes and receptors . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Metal-Organic Frameworks (MOFs)

Triazole derivatives have been used in the synthesis of metal-organic frameworks (MOFs). For example, a novel flexible achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), has been used to synthesize and structurally characterize four metal (II)-complexes .

Glycolysis Inhibition

Triazole derivatives have been studied for their potential as glycolysis inhibitors. The inhibitory effect of the glycolysis inhibitor 3PO on the proliferation of cultured human endothelial cells has been explored under in vitro conditions .

Organic Synthesis

Triazoles are used in organic synthesis due to their reactivity and versatility .

Polymer Chemistry

Triazoles have found applications in polymer chemistry, where they can be used as building blocks for the synthesis of polymers .

Supramolecular Chemistry

In supramolecular chemistry, triazoles are used due to their ability to form hydrogen bonds and coordinate with metals .

Bioconjugation

Triazoles are used in bioconjugation, a chemical strategy that forms a stable covalent link between two molecules .

Fluorescent Imaging

Triazoles have applications in fluorescent imaging, where they can be used as fluorophores .

Future Directions

The future directions for this compound would likely involve further exploration of its potential biological activity. This could involve testing it against various biological targets to determine its activity profile .

properties

IUPAC Name

(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5.2ClH/c9-5-7-11-8(13-12-7)6-1-3-10-4-2-6;;/h1-4H,5,9H2,(H,11,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDPGBKVXSDMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNC(=N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride
Reactant of Route 2
{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride
Reactant of Route 3
{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride
Reactant of Route 4
{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride
Reactant of Route 5
{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride
Reactant of Route 6
{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride

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